Journal Name:Surface Engineering
Journal ISSN:0267-0844
IF:2.451
Journal Website:http://www.maney.co.uk/index.php/journals/sur/
Year of Origin:0
Publisher:Maney Publishing
Number of Articles Per Year:117
Publishing Cycle:Bimonthly
OA or Not:Not
Centerband-only-detection-of-exchange 31P nuclear magnetic resonance and phospholipid lateral diffusion: theory, simulation and experiment†
Surface Engineering ( IF 2.451 ) Pub Date: 2015-09-02 , DOI: 10.1039/C5CP03757C
Centerband-only-detection-of-exchange (CODEX) 31P NMR lateral diffusion measurements were performed on dimyristoylphosphatidylcholine (DMPC) assembled into large unilamellar spherical vesicles. Optimization of sample and NMR acquisition conditions provided significant sensitivity enhancements relative to an earlier first report (Q. Saleem, A. Lai, H. Morales, and P. M. Macdonald, Chem. Phys. Lipids, 2012, 165, 721). An analytical description was developed that permitted the extraction of lateral diffusion coefficients from CODEX data, based on a Gaussian-diffusion-on-a-sphere model (A. Ghosh, J. Samuel, and S. Sinha, Europhys. Lett., 2012, 98, 30003-p1) as relevant to CODEX 31P NMR measurements on a population of spherical unilamellar phospholipid bilayer vesicles displaying a distribution of vesicle radii.
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C6h-Hexa-azahexaborine, [(CH)BN]6: structure and magnetic properties of a proposed 18-electron aromatic ring
Surface Engineering ( IF 2.451 ) Pub Date: 2001-08-23 , DOI: 10.1039/B103929F
Heterocycles [(CH)BN]n, formally derived by insertion of a BN pair in the same sense on each edge of a (CH)n ring, obey an n = (4m + 2) rule for closed π shells. The case n = 6 leads to a molecule with a planar geometry at the B3LYP/6-31G** level and a significant continuous diatropic ring current according to a distributed gauge calculation at the CHF level in the 6-31G** basis. On this magnetic criterion C6h-hexa-azahexaborine can be predicted to be an aromatic system.
Detail
Atomistic insights into the exothermic self-sustained alloying of Al-shell/Ni-core nanoparticle triggered by laser irradiation
Surface Engineering ( IF 2.451 ) Pub Date: 2018-07-12 , DOI: 10.1039/C8CP03017K
By imposing a picosecond laser pulse irradiation on an Al-shell/Ni-core nanoparticle, an exothermic self-sustained alloying is triggered. Molecular dynamics simulation is implemented to get atomistic insights into the alloying process. The nanoparticle is composed by an equiatomic number of Al atoms in the shell and Ni atoms in the core. Due to the absorption of laser energy from the surface of the nanoparticle, atomic motion becomes active. The inter-diffusion of Ni and Al atoms results in thermal energy generation. It is found that the incident laser energy is responsible for controlling the degree of self-heating of the nanoparticle by governing the potential energy change during the inter-diffusion of Al-shell and Ni-core atoms.
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Atomistic insights into the nanohelix of hydrogenated graphene: formation, characterization and application
Surface Engineering ( IF 2.451 ) Pub Date: 2013-11-19 , DOI: 10.1039/C3CP53978D
Hydrogenated graphene has been emerging as the cynosure of the subject for numerous studies due to its conductivity, ferromagnetism, and potential for energy storage as well as drug delivery. However, how to find a decent way to overcome the graphene bending barrier and modify graphene from planar structures to 3D structures remains to be further explored. By virtue of molecular mechanics/dynamics simulations, here we present the formation of a carbon nanohelix from a pristine graphene nanoribbon by doping it with hydrogen atoms in a specific pattern. Meanwhile, we quantitatively investigate the effect of the interatomic potential on the process of helical structure formation, thermal stability and mechanical properties of the carbon nanohelix as well as its potential application in molecule packing. The carbon nanohelix portrays an intriguing zigzag strain–stress curve and amazing extensibility under tension as well as relatively limited deformability under compression, which represents its unique signature of mechanical properties to differentiate the carbon nanohelix from the behavior of the carbon nanotube and graphene. These findings lend compelling credence to envision that the carbon nanohelix opens up a viable avenue for nanofabrication and is perceived as a novel nanomaterial for a variety of applications such as electronics, sensors, energy storage, drug delivery and nanocomposites.
Detail
Calculation of the vibrationally non-relaxed photo-induced electron transfer rate constant in dye-sensitized solar cells
Surface Engineering ( IF 2.451 ) Pub Date: 2007-01-08 , DOI: 10.1039/B609793F
In this paper we shall show how to calculate the single vibronic-level electron-transfer rate constant, which will be compared with the thermal averaged one. To apply the theoretical results to the dye-sensitized solar cells, we use a simple model to describe how we model the final state of the eletron-transfer process. Numerical calculations will be performed to demonstrate the theoretical results.
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C60 molecules grown on a Si-supported nanoporous supramolecular network: a DFT study
Surface Engineering ( IF 2.451 ) Pub Date: 2014-06-02 , DOI: 10.1039/C4CP01677G
C60 fullerene assemblies on surfaces have attracted considerable attention because of their remarkable electronic properties. Now because of the competition between the molecules–substrate and the molecule–molecule interactions, an ordered C60 array is rather difficult to obtain on silicon surfaces. Here we present density functional theory simulations on C60 molecules deposited on a TBB (1,3,5-tri(1′-bromophenyl)benzene) monolayer lying on the Si(111)–boron surface (denoted SiB). The C60 molecules are located in the nanopores formed by the TBB network. Adsorption energy calculations show that the SiB surface governs the C60 vertical position, whereas the TBB network imposes the C60 lateral position, and stabilizes the molecule as well. The low charge density between the C60 and the SiB substrate on one hand, and on the other hand between the C60 and the TBB molecules, indicates that no covalent bond is formed between the C60 and its environment. However, according to charge density differences, a drastic charge reorganisation takes place between the Si adatoms and the C60 molecule, but also between the C60 and the surrounding TBB molecules. Finally, calculations show that a C60 array sandwiched between two TBB molecular layers is stable, which opens up the way to the growth of 3D supramolecular networks.
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Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†
Surface Engineering ( IF 2.451 ) Pub Date: 2019-12-17 , DOI: 10.1039/C9CP05616E
Super-resolution imaging techniques have largely improved our capabilities to visualize nanometric structures in biological systems. Their application further permits the quantitation relevant parameters to determine the molecular organization and stoichiometry in cells. However, the inherently stochastic nature of fluorescence emission and labeling strategies imposes the use of dedicated methods to accurately estimate these parameters. Here, we describe a Bayesian approach to precisely quantitate the relative abundance of molecular aggregates of different stoichiometry from segmented images. The distribution of proxies for the number of molecules in a cluster, such as the number of localizations or the fluorescence intensity, is fitted via a nested sampling algorithm to compare mixture models of increasing complexity and thus determine the optimum number of mixture components and their weights. We test the performance of the algorithm on in silico data as a function of the number of data points, threshold, and distribution shape. We compare these results to those obtained with other statistical methods, showing the improved performance of our approach. Our method provides a robust tool for model selection in fitting data extracted from fluorescence imaging, thus improving the precision of parameter determination. Importantly, the largest benefit of this method occurs for small-statistics or incomplete datasets, enabling an accurate analysis at the single image level. We further present the results of its application to experimental data obtained from the super-resolution imaging of dynein in HeLa cells, confirming the presence of a mixed population of cytoplasmic single motors and higher-order structures.
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Change of the isoelectric point of hemoglobin at the air/water interface probed by the orientational flip-flop of water molecules†
Surface Engineering ( IF 2.451 ) Pub Date: 2017-04-06 , DOI: 10.1039/C6CP08854F
Elucidation of the molecular mechanisms of protein adsorption is of essential importance for further development of biotechnology. Here, we use interface-selective nonlinear vibrational spectroscopy to investigate protein charge at the air/water interface by probing the orientation of interfacial water molecules. We measured the Im χ(2) spectra of hemoglobin, myoglobin, serum albumin and lysozyme at the air/water interface in the CH and OH stretching regions using heterodyne-detected vibrational sum frequency generation (HD-VSFG) spectroscopy, and we deduced the isoelectric point of the protein by monitoring the orientational flip-flop of water molecules at the interface. Strikingly, our measurements indicate that the isoelectric point of hemoglobin is significantly lowered (by about one pH unit) at the air/water interface compared to that in the bulk. This can be predominantly attributed to the modifications of the protein structure at the air/water interface. Our results also suggest that a similar mechanism accounts for the modification of myoglobin charge at the air/water interface. This effect has not been reported for other model proteins at interfaces probed by conventional VSFG techniques, and it emphasizes the importance of the structural modifications of proteins at the interface, which can drastically affect their charge profiles in a protein-specific manner. The direct experimental approach using HD-VSFG can unveil the changes of the isoelectric point of adsorbed proteins at various interfaces, which is of major relevance to many biological applications and sheds new light on the effect of interfaces on protein charge.
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Changes in dynamics of α-chymotrypsin due to covalent inhibitors investigated by elastic incoherent neutron scattering†
Surface Engineering ( IF 2.451 ) Pub Date: 2017-09-04 , DOI: 10.1039/C7CP04041E
An essential role of enzymes is to catalyze various chemical reactions in the human body and inhibition of the enzymatic activity by small molecules is the mechanism of action of many drugs or tool compounds used to study biological processes. Here, we investigate the effect on the dynamics of the serine protease α-chymotrypsin when in complex with two different covalently bound inhibitors using elastic incoherent neutron scattering. The results show that the inhibited enzyme displays enhanced dynamics compared to the free form. The difference was prominent at higher temperatures (240–310 K) and the type of motions that differ include both small amplitude motions, such as hydrogen atom rotations around a methyl group, and large amplitude motions, such as amino acid side chain movements. The measurements were analyzed with multivariate methods in addition to the standard univariate methods, allowing for a more in-depth analysis of the types of motions that differ between the two forms. The binding strength of an inhibitor is linked to the changes in dynamics occurring during the inhibitor-enzyme binding event and thus these results may aid in the deconvolution of this fundamental event and in the design of new inhibitors.
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CH3NH3PbI3 films prepared by combining 1- and 2-step deposition: how crystal growth conditions affect properties†
Surface Engineering ( IF 2.451 ) Pub Date: 2017-02-17 , DOI: 10.1039/C7CP00471K
Perovskite solar cells continue to attract strong attention because of their unprecedented rate of power conversion efficiency increase. CH3NH3PbI3 (MAPbI3) is the most widely studied perovskite. Typically one-step (1-s) or two-step (2-s) deposition methods are used to prepare MAPbI3 films. Here, we investigate a new MAPbI3 film formation method that combines 1-s and 2-s deposition (termed 1 & 2-s) and uses systematic variation of the stoichiometric mole ratio (x) for the PbI2 + xMAI solutions employed. The PbI2 + xMAI solutions were used to deposit precursor films that were subsequently dipped in MAI solution as a second step to produce the final MAPbI3 films. The morphologies of the 1 & 2-s MAPbI3 films consisted of three crystal types: tree-like microcrystals (≫1 μm), cuboid meso-crystals (∼0.1–1 μm) and nanocrystals (∼50–80 nm). Each crystal type and their proportions were controlled by the value for x. The new 1 & 2-s deposition method produced MAPbI3 films with tuneable optoelectronic properties that were related to those for the conventional 1-s and 2-s films. However, the 1 & 2-s film properties were not simply a combination of those for the 1-s and 2-s films. The 1 & 2-s films showed enhanced light scattering and the photoluminescence spectra displayed a morphologically-dependent red-shift. The unique morphologies for the 1 & 2-s films also strongly influenced PbI2 conversion, power conversion efficiency, hysteresis and recombination. The trends for the performance parameters and hysteresis were compared for devices constructed using spiro-MeOTAD and P3HT and were similar. The 1 & 2-s method should apply to other perovskite formulations and the new insights concerning MAPbI3 crystal growth conditions, morphology and material properties established in this study should also be transferable.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MATERIALS SCIENCE, COATINGS & FILMS 材料科学:膜3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
28.70 39 Science Citation Index Expanded Not
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